Cas no 2580209-98-7 (tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate)

Tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate is a chiral cyclobutyl derivative featuring a tert-butyl carbamate group and a methylsulfamoyl moiety. Its rigid cyclobutane backbone enhances stereochemical stability, making it valuable in asymmetric synthesis and medicinal chemistry applications. The sulfamoyl group offers potential for further functionalization, while the tert-butyloxycarbonyl (Boc) protecting group ensures compatibility with standard deprotection protocols. This compound is particularly useful as an intermediate in the development of pharmacologically active molecules, where precise stereocontrol and modular reactivity are critical. Its well-defined stereochemistry and functional group diversity make it a versatile building block for drug discovery and organic synthesis.
tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate structure
2580209-98-7 structure
Product name:tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate
CAS No:2580209-98-7
MF:C10H20N2O4S
Molecular Weight:264.341801643372
MDL:MFCD33020490
CID:5562608
PubChem ID:155858831

tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate 化学的及び物理的性質

名前と識別子

    • Tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate
    • tert-Butyl ((1s,3s)-3-(N-methylsulfamoyl)cyclobutyl)carbamate
    • EN300-27718000
    • 2580209-98-7
    • 2639403-70-4
    • CS-0527526
    • EN300-27780168
    • tert-butyl N-[(1s,3s)-3-(methylsulfamoyl)cyclobutyl]carbamate
    • tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate
    • tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate
    • MDL: MFCD33020490
    • インチ: 1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-7-5-8(6-7)17(14,15)11-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)
    • InChIKey: OVBLPBADAHDAEL-UHFFFAOYSA-N
    • SMILES: S(C1CC(C1)NC(=O)OC(C)(C)C)(NC)(=O)=O

計算された属性

  • 精确分子量: 264.11437830g/mol
  • 同位素质量: 264.11437830g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 374
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.9Ų
  • XLogP3: 0.7

tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27718000-1.0g
tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate
2580209-98-7 95%
1.0g
$1229.0 2023-07-07
Enamine
EN300-27718000-10.0g
tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate
2580209-98-7 95%
10.0g
$5283.0 2023-07-07
Enamine
EN300-27718000-5.0g
tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate
2580209-98-7 95%
5.0g
$3562.0 2023-07-07
Enamine
EN300-27718000-0.5g
tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate
2580209-98-7 95%
0.5g
$959.0 2023-11-13
Enamine
EN300-27718000-2.5g
tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate
2580209-98-7 95%
2.5g
$2408.0 2023-11-13
Enamine
EN300-27718000-1g
tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate
2580209-98-7 95%
1g
$1229.0 2023-11-13
Enamine
EN300-27718000-5g
tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate
2580209-98-7 95%
5g
$3562.0 2023-11-13
Enamine
EN300-27718000-0.25g
tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate
2580209-98-7 95%
0.25g
$607.0 2023-11-13
Enamine
EN300-27718000-10g
tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate
2580209-98-7 95%
10g
$5283.0 2023-11-13
Enamine
EN300-27718000-0.05g
tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate
2580209-98-7 95%
0.05g
$285.0 2023-11-13

tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate 関連文献

tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamateに関する追加情報

tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate: A Comprehensive Overview

The compound tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate (CAS No. 2580209-98-7) is a highly specialized chemical entity with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug development and agrochemicals. Recent advancements in synthetic methodologies and bioactivity studies have further highlighted its importance in contemporary research.

The tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate structure is characterized by a cyclobutane ring system, which is known for its strain-induced reactivity. The presence of the methylsulfamoyl group introduces additional functional diversity, making this compound a versatile building block in organic synthesis. Researchers have explored its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceutical agents.

Recent studies have focused on the tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate as a potential precursor for developing inhibitors of key enzymes involved in metabolic disorders. For instance, its derivatives have shown promise in modulating the activity of kinases, which are critical targets in cancer therapy. The stereochemistry of the compound plays a pivotal role in determining its biological activity, as highlighted by recent investigations into its enantiomeric purity and selectivity.

In addition to its pharmacological applications, tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate has been explored for its potential in agrochemicals. Its ability to act as a precursor for herbicides and insecticides has been a focal point of recent research. Scientists have reported enhanced bioefficacy when this compound is incorporated into formulations designed to combat resistant pest species.

The synthesis of tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate involves multi-step processes that require precise control over stereochemistry and functional group compatibility. Recent advancements in asymmetric catalysis have enabled the scalable production of this compound with high optical purity. These developments have significantly contributed to its applicability in both academic and industrial settings.

Moreover, the tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate has been utilized as a chiral auxiliary in asymmetric synthesis, facilitating the construction of complex molecular architectures. Its role in enhancing enantioselectivity has been extensively documented, making it an invaluable tool for organic chemists engaged in natural product synthesis.

Looking ahead, the continued exploration of tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate is expected to yield further insights into its potential applications. Collaborative efforts between academia and industry are likely to drive innovation in its utilization across diverse chemical domains.

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